N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide
Overview
Description
N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide is a complex organic compound with the molecular formula C15H13N3O3S and a molecular weight of 315.35 . This compound is primarily used in the synthesis of N-aryl-N’-(o-nitrobenzoyl)thiourea derivatives and related research .
Preparation Methods
The synthesis of N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide involves several steps. One common method includes the reaction of 2-nitrobenzoyl chloride with 2-(4-methylphenyl)-1,3-benzoxazole-5-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or other reduced derivatives.
Scientific Research Applications
N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide has several scientific research applications:
Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-nitrobenzamide can be compared with other similar compounds, such as:
N-aryl-N’-(o-nitrobenzoyl)thiourea derivatives: These compounds share a similar core structure and are used in similar research applications.
Benzoxazole derivatives: Compounds with the benzoxazole moiety are widely studied for their biological activities and synthetic utility.
Nitrobenzamide derivatives: These compounds are known for their diverse chemical reactivity and potential pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c1-13-6-8-14(9-7-13)21-24-17-12-15(10-11-19(17)30-21)23-22(31)25-20(27)16-4-2-3-5-18(16)26(28)29/h2-12H,1H3,(H2,23,25,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJMJWGOGZPSKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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